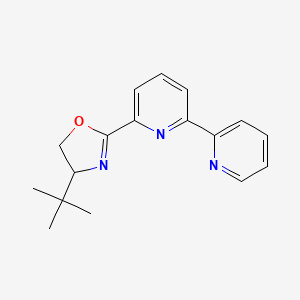
calcium;(2S)-2,3-dihydroxypropanoate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;(2S)-2,3-dihydroxypropanoate;hydrate, also known as calcium glycerate hydrate, is a calcium salt of glyceric acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of calcium ions and glycerate ions, which are derived from glyceric acid, a three-carbon molecule with two hydroxyl groups and one carboxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium glycerate hydrate can be synthesized through the neutralization of glyceric acid with calcium hydroxide. The reaction typically involves dissolving glyceric acid in water and then adding calcium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of calcium glycerate. The product is then crystallized and hydrated to obtain calcium glycerate hydrate.
Industrial Production Methods
In an industrial setting, the production of calcium glycerate hydrate may involve the use of more efficient and scalable processes. One common method is the continuous addition of calcium hydroxide to a solution of glyceric acid under controlled temperature and pH conditions. The resulting product is then filtered, dried, and hydrated to achieve the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Calcium glycerate hydrate undergoes various chemical reactions, including:
Oxidation: The glycerate ion can be oxidized to form tartrate or oxalate ions under specific conditions.
Reduction: Reduction reactions can convert the glycerate ion back to glycerol.
Substitution: The hydroxyl groups in the glycerate ion can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Tartrate or oxalate ions.
Reduction: Glycerol.
Substitution: Various substituted glycerate derivatives.
Aplicaciones Científicas De Investigación
Calcium glycerate hydrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It plays a role in metabolic studies, particularly in the glycolytic pathway where glycerate is an intermediate.
Industry: It is used in the production of biodegradable polymers and as an additive in food and cosmetics.
Mecanismo De Acción
The mechanism of action of calcium glycerate hydrate involves the release of calcium ions and glycerate ions in aqueous solutions. Calcium ions play a crucial role in various biological processes, including muscle contraction, nerve transmission, and bone formation. Glycerate ions can participate in metabolic pathways, such as glycolysis, where they are converted to other intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Calcium lactate: Another calcium salt with similar applications in medicine and industry.
Calcium gluconate: Used as a calcium supplement and in medical treatments.
Calcium citrate: Commonly used in dietary supplements for calcium intake.
Uniqueness
Calcium glycerate hydrate is unique due to its specific structure and the presence of glycerate ions, which are intermediates in metabolic pathways. This makes it particularly useful in biochemical and metabolic studies, distinguishing it from other calcium salts that do not participate in these pathways.
Propiedades
Fórmula molecular |
C6H12CaO9 |
|---|---|
Peso molecular |
268.23 g/mol |
Nombre IUPAC |
calcium;(2S)-2,3-dihydroxypropanoate;hydrate |
InChI |
InChI=1S/2C3H6O4.Ca.H2O/c2*4-1-2(5)3(6)7;;/h2*2,4-5H,1H2,(H,6,7);;1H2/q;;+2;/p-2/t2*2-;;/m00../s1 |
Clave InChI |
UQXJTHUAVDANMN-NVKWYWNSSA-L |
SMILES isomérico |
C([C@@H](C(=O)[O-])O)O.C([C@@H](C(=O)[O-])O)O.O.[Ca+2] |
SMILES canónico |
C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B13829310.png)


![(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13829321.png)




